- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
Cas no 91-10-1 (2,6-Dimethoxyphenol)

2,6-Dimethoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethoxyphenol
- Pyrogallol 1,3-dimethyl ether~Syringol
- Syringol
- 1,3-dimethoxy-2-hydroxybenzene
- 1,3-dimethylpyrogallate
- 2,5-DIIODO-4-METHYL-1H-IMIDAZOLE
- 2,6-dimethoxy-pheno
- 2,6-Dimethoxyphenyl
- 2,6-Dwumetoksyfenol
- Dimethoxyphenol
- MCP
- Phenol,2,6-dimethoxy
- Pyrogallol 1,3-dimethyl ether
- Pyrogallol-1,3-diMethyl ether
- 2-Hydroxy-1,3-dimethoxybenzene
- Pyrogallol 1,3-dimethylether
- 1,3-Dimethyl pyrogallate
- Phenol, 2,6-dimethoxy-
- Aldrich
- 1,3-Di-o-methylpyrogallol
- 2,6-dimethoxy-phenol
- Pyrogallol dimethylether
- 2,6-dimethoxy phenol
- 2,6-Dwumetoksyfenol [Polish]
- FEMA No. 3137
- 4UQT464H8K
- KLIDCXVFHGNTTM-UHFFFAOYSA-N
- 3DM
- 2,6-dim
- 2,6-Dimethoxyphenol (ACI)
- 2,6-Dimethoxyphenic acid
-
- MDL: MFCD00064434
- インチ: 1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
- InChIKey: KLIDCXVFHGNTTM-UHFFFAOYSA-N
- ほほえんだ: OC1C(OC)=CC=CC=1OC
- BRN: 1526871
計算された属性
- せいみつぶんしりょう: 154.06300
- どういたいしつりょう: 154.062994
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38.7
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.1690 (rough estimate)
- ゆうかいてん: 50-57 °C (lit.)
- ふってん: 261 °C(lit.)
- フラッシュポイント: 華氏温度:284°f
摂氏度:140°c - 屈折率: 1.4745 (estimate)
- すいようせい: 2 g/100 mL (13 ºC)
- PSA: 38.69000
- LogP: 1.40940
- かんど: 空気に敏感である
- ようかいせい: エーテル、エタノール、アルカリ溶液に溶けやすく、水に微溶解する。
- FEMA: 3137 | 2,6-DIMETHOXYPHENOL
2,6-Dimethoxyphenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36-S37/39
- RTECS番号:SL0900000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R22; R36/37/38
2,6-Dimethoxyphenol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2,6-Dimethoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20299-0.25g |
2,6-dimethoxyphenol |
91-10-1 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046592-25g |
2,6-Dimethoxyphenol |
91-10-1 | 98% | 25g |
¥184.00 | 2024-04-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D128348-500g |
2,6-Dimethoxyphenol |
91-10-1 | 98% | 500g |
¥2904.90 | 2023-09-03 | |
Key Organics Ltd | FS-1188-250G |
2,6-Dimethoxyphenol |
91-10-1 | >95% | 250g |
£200.00 | 2025-02-09 | |
abcr | AB133850-25 g |
2,6-Dimethoxyphenol, 99%; . |
91-10-1 | 99% | 25g |
€62.50 | 2023-05-10 | |
abcr | AB133850-100 g |
2,6-Dimethoxyphenol, 99%; . |
91-10-1 | 99% | 100g |
€130.20 | 2023-05-10 | |
TRC | D461500-50g |
2,6-Dimethoxyphenol |
91-10-1 | 50g |
$ 173.00 | 2023-09-07 | ||
Fluorochem | 008832-1g |
2,6-Dimethoxyphenol |
91-10-1 | 97% | 1g |
£10.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W313718-1KG-K |
2,6-Dimethoxyphenol |
91-10-1 | ≥98%, FG | 1KG |
8132.68 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 53877-100MG |
2,6-Dimethoxyphenol |
91-10-1 | 100mg |
¥1924.56 | 2025-01-14 |
2,6-Dimethoxyphenol 合成方法
ごうせいかいろ 1
1.2S:H2O, 10 min, cooled
ごうせいかいろ 2
1.2 Reagents: Cesium hydroxide Solvents: Water ; 6 h, 125 °C; 125 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Sulfonic acid resin and copper salts: a novel heterogeneous catalytic system for direct hydroxylation of haloarenesCatalysis Science & Technology, 2011, 1(4), 582-585,
ごうせいかいろ 3
ごうせいかいろ 4
- Acid-Functionalised Magnetic Ionic Liquid [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Crafts AcylationChemPlusChem, 2017, 82(8), 1129-1134,
ごうせいかいろ 5
- Mild and Robust Redox-Neutral Pd/C-Catalyzed Lignol β-O-4' Bond Cleavage Through a Low-Energy-Barrier PathwayChemSusChem, 2015, 8(13), 2187-2192,
ごうせいかいろ 6
ごうせいかいろ 7
- Sodium perborate: a convenient reagent for benzylic hydroperoxide rearrangementTetrahedron Letters, 1993, 34(48), 7667-8,
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
- Mechanochemical degradation of lignin and wood by solvent-free grinding in a reactive mediumGreen Chemistry, 2013, 15(1), 160-166,
ごうせいかいろ 11
- I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones2004, , ,,
ごうせいかいろ 12
ごうせいかいろ 13
- Lewis acid-catalyzed deprotection of para-methoxybenzyl etherSynlett, 1997, (10), 1153-1154,
ごうせいかいろ 14
1.2 Reagents: Hydrochloric acid Solvents: Water
- Copper MOF: scope and limitation in catalytic hydroxylation and nitration of aryl halidesTetrahedron, 2013, 69(31), 6409-6414,
ごうせいかいろ 15
ごうせいかいろ 16
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
- Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenolsOrganic Letters, 2004, 6(9), 1513-1514,
ごうせいかいろ 17
1.2 Reagents: Hydrochloric acid Solvents: Acetone
- The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenolsSynthesis, 1989, (3), 167-72,
ごうせいかいろ 18
ごうせいかいろ 19
1.2 Solvents: Water
- A scalable and green one-minute synthesis of substituted phenolsRSC Advances, 2020, 10(66), 40582-40587,
ごうせいかいろ 20
- A simple deprotection of triflate esters of phenol derivativesTetrahedron Letters, 2004, 45(33), 6317-6320,
ごうせいかいろ 21
ごうせいかいろ 22
2,6-Dimethoxyphenol Raw materials
- 2-(2,6-Dimethoxyphenyl)propan-2-ol
- Lignin
- 2,6-Dimethoxyphenylboronic acid
- 2 6-DIMETHOXYPHENYL TRIFLUOROMETHANESUL&
- Syringaldehyde
- Syringic acid
- Sulfate Lignin
- 2,6-Dimethoxybenzaldehyde
- 1-(3,4-Dimethoxyphenyl)-2-phenoxyethanol
- 2-Iodo-1,3-dimethoxybenzene
- 2,6-Dibromophenol
- Phenol, 2,6-dimethoxy-, methanesulfonate
- 1,2,3-Trimethoxybenzene
2,6-Dimethoxyphenol Preparation Products
- Indane (496-11-7)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Coumaran (496-16-2)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 2-Methoxy-4-methylphenol (93-51-6)
- 2,3-Xylohydroquinone (608-43-5)
- 1-Methyl-1H-indene (767-59-9)
- 2-Ethylphenol (90-00-6)
- Ethyl diphenylacetate (3468-99-3)
- Guaiacol (90-05-1)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Homovanillyl alcohol (2380-78-1)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- Syringylacetone (19037-58-2)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 2,6-Dimethylnaphthalene (581-42-0)
- Syringaldehyde (134-96-3)
- Isoeugenol (97-54-1)
- Ethyl Hydroferulate (61292-90-8)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 4-Ethylguaiacol (2785-89-9)
- 1,1-diethoxybutane (3658-95-5)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- 3,4-Dimethoxyphenol (2033-89-8)
- 2-Methyl-1H-indene (2177-47-1)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- Cyclopentanone (120-92-3)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Vanillyl Methyl Ketone (2503-46-0)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 5-Sec-butylpyrogallol (56707-65-4)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 2,6-Dimethoxytoluene (5673-07-4)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 4-Propylphenol (645-56-7)
- 1,4-Dioxene (543-75-9)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 2-Cyclopentenone (930-30-3)
- 2-Ethyl Toluene (611-14-3)
- Diethyl succinate (123-25-1)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- Acetophenone (98-86-2)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- Veratrole (91-16-7)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 1-Butanol (71-36-3)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- 4-Ethylphenol (123-07-9)
- Indene (95-13-6)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
2,6-Dimethoxyphenol 関連文献
-
Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
-
Avnish Kumar,Bijoy Biswas,Ramandeep Kaur,Reeta Rani,Bhavya B. Krishna,Thallada Bhaskar Sustainable Energy Fuels 2023 7 1942
-
Cong Zhang,Jingbo Qi,Jing Xing,Si-Fu Tang,Liang Song,Yuanyuan Sun,Chuanhui Zhang,Hongchuan Xin,Xuebing Li RSC Adv. 2016 6 104398
-
Heyu Li,Yingfang Huang,Xiuhua Lin,Yifan Liu,Yuancai Lv,Minghua Liu,Yuming Zhang React. Chem. Eng. 2022 7 1750
-
5. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970
-
Seulah Lee,Joo Chan Lee,Lalita Subedi,Kyo Hee Cho,Sun Yeou Kim,Hyun-Ju Park,Ki Hyun Kim RSC Adv. 2019 9 33957
-
7. Structure properties of a highly luminescent yellow emitting material for OLED and its applicationShakil Mulani,Min Xiao,Shuanjin Wang,Yawen Chen,Junbiao Peng,Yuezhong Meng RSC Adv. 2013 3 215
-
8. Investigating homogeneous Co/Br?/H2O2 catalysed oxidation of lignin model compounds in acetic acidEdwin B. Clatworthy,Julia L. Picone-Murray,Alexander K. L. Yuen,Richard T. Maschmeyer,Anthony F. Masters,Thomas Maschmeyer Catal. Sci. Technol. 2019 9 384
-
Haichuan Zhang,Shiyu Fu Green Chem. 2022 24 6619
-
10. Walnut (Juglans regia L.) shell pyroligneous acid: chemical constituents and functional applicationsAli Jahanban-Esfahlan,Ryszard Amarowicz RSC Adv. 2018 8 22376
2,6-Dimethoxyphenolに関する追加情報
2,6-Dimethoxyphenol: A Comprehensive Overview
2,6-Dimethoxyphenol (CAS No. 91-10-1) is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol. It is a derivative of phenol with two methoxy groups attached at the 2 and 6 positions of the aromatic ring. This compound is widely recognized for its unique chemical properties and diverse applications across various industries.
The structure of 2,6-Dimethoxyphenol consists of a benzene ring substituted with two methoxy groups (-OCH3) at the ortho and para positions relative to the hydroxyl group (-OH). This substitution pattern imparts specific electronic effects on the molecule, making it highly reactive in certain chemical reactions. The compound is typically a white crystalline solid with a melting point of approximately 87°C and a boiling point of around 245°C under standard conditions.
2,6-Dimethoxyphenol is synthesized through various methods, including the methylation of resorcinol or the oxidation of appropriate aromatic alcohols. Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly routes for its production, leveraging catalytic systems and green chemistry principles.
One of the most notable applications of 2,6-Dimethoxyphenol is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been employed in the development of anti-inflammatory agents and antioxidants due to its ability to scavenge free radicals and modulate cellular signaling pathways.
In addition to its pharmaceutical applications, 2,6-Dimethoxyphenol finds utility in the agrochemical sector as a component in pesticides and herbicides. Its ability to inhibit specific enzymes involved in plant growth has made it a valuable ingredient in crop protection products.
Recent studies have also explored the potential of 2,6-Dimethoxyphenol in materials science. Researchers have investigated its use as a precursor for advanced polymers and high-performance materials due to its ability to form stable bonds under specific reaction conditions.
The environmental impact of 2,6-Dimethoxyphenol has been a subject of recent research as well. Scientists have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial and agricultural applications. These studies have highlighted the importance of proper waste management practices to minimize its ecological footprint.
In conclusion, 2,6-Dimethoxyphenol (CAS No. 91-10-1) is a versatile compound with significant contributions across multiple fields. Its unique chemical properties and diverse applications continue to drive innovation in both academic and industrial settings.

